molecular formula C29H32N6O5S2 B2509912 N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide CAS No. 310427-34-0

N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2509912
CAS No.: 310427-34-0
M. Wt: 608.73
InChI Key: BZBCRGMZTOUZQV-UHFFFAOYSA-N
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Description

N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under basic conditions.

    Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like AlCl3 or FeCl3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: As a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    Triazole Derivatives: Compounds with a triazole ring, often used in pharmaceuticals.

    Sulfanyl Compounds: Compounds containing a sulfanyl group, known for their reactivity.

Uniqueness

N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O5S2/c1-19-10-11-20(2)23(16-19)31-27(36)18-41-29-33-32-26(35(29)24-8-6-7-9-25(24)40-5)17-30-28(37)21-12-14-22(15-13-21)42(38,39)34(3)4/h6-16H,17-18H2,1-5H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCRGMZTOUZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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